molecular formula C42H84N2O7S B13770560 2-[4-(2-hexadecanoyloxyethyl)-4-methylpiperazin-4-ium-1-yl]ethyl hexadecanoate;methanesulfonate CAS No. 65060-30-2

2-[4-(2-hexadecanoyloxyethyl)-4-methylpiperazin-4-ium-1-yl]ethyl hexadecanoate;methanesulfonate

Cat. No.: B13770560
CAS No.: 65060-30-2
M. Wt: 761.2 g/mol
InChI Key: JIFOSVGZFNNVPR-UHFFFAOYSA-M
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Description

Chemical Structure and Key Features
"Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate" is a quaternary ammonium compound with a piperazinium core. The molecule features:

  • Two long-chain aliphatic esters: The 1-oxohexadecyl (palmitoyl) groups attached via ethoxy linkers, conferring significant hydrophobicity.
  • Methyl sulfate counterion: Enhances solubility in polar solvents and stabilizes the cationic piperazinium moiety.
  • Quaternary nitrogen centers: The methyl group at the 1-position of the piperazine ring ensures permanent positive charge, promoting surfactant-like behavior.

This compound is structurally optimized for applications requiring amphiphilic properties, such as drug delivery systems or industrial surfactants. Its bulky hydrophobic domains and ionic headgroup enable micelle formation and interfacial activity .

Properties

CAS No.

65060-30-2

Molecular Formula

C42H84N2O7S

Molecular Weight

761.2 g/mol

IUPAC Name

2-[4-(2-hexadecanoyloxyethyl)-4-methylpiperazin-4-ium-1-yl]ethyl hexadecanoate;methanesulfonate

InChI

InChI=1S/C41H81N2O4.CH4O3S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-40(44)46-38-34-42-32-35-43(3,36-33-42)37-39-47-41(45)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5(2,3)4/h4-39H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

JIFOSVGZFNNVPR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCN1CC[N+](CC1)(C)CCOC(=O)CCCCCCCCCCCCCCC.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Procedure

Step 1: Synthesis of 1,4-bis(2-hydroxyethyl)piperazine

  • Starting from piperazine, selective mono- or di-alkylation with ethylene oxide or 2-chloroethanol under controlled conditions yields 1,4-bis(2-hydroxyethyl)piperazine.
  • This intermediate provides hydroxyl groups that serve as nucleophiles for subsequent esterification.

Step 2: Esterification with Octadecanoic Acid (Stearic Acid) or its Activated Derivatives

  • The hydroxyl groups of 1,4-bis(2-hydroxyethyl)piperazine react with octadecanoic acid or its activated forms such as stearoyl chloride or stearic anhydride.
  • Typical esterification conditions involve:
    • Use of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC),
    • Catalysts such as 4-dimethylaminopyridine (DMAP),
    • Solvents like dichloromethane or tetrahydrofuran,
    • Reaction temperatures ranging from 0°C to room temperature to minimize side reactions.
  • This step yields 1,4-bis[2-(stearoyloxy)ethyl]piperazine.

Step 3: Methylation of the Piperazine Nitrogen

  • The tertiary amine nitrogen of the piperazine ring is methylated to form the quaternary ammonium salt.
  • Methylation agents include methyl sulfate or methyl iodide, with methyl sulfate preferred for direct formation of the methyl sulfate salt.
  • Reaction conditions:
    • Typically conducted in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF),
    • Temperature maintained between 25°C to 60°C,
    • Reaction time varies from several hours to overnight to ensure completeness.

Step 4: Isolation and Purification

  • The resultant quaternary ammonium methyl sulfate salt is isolated by precipitation or crystallization.
  • Purification methods include:
    • Recrystallization from suitable solvents (e.g., ethanol, isopropanol),
    • Chromatographic techniques if necessary,
    • Drying under vacuum to obtain a pure, stable product.

Representative Reaction Scheme

Step Reactants Conditions Product
1 Piperazine + Ethylene oxide Base catalyst, solvent 1,4-bis(2-hydroxyethyl)piperazine
2 1,4-bis(2-hydroxyethyl)piperazine + Stearoyl chloride + DMAP + DCC 0°C to RT, organic solvent 1,4-bis[2-(stearoyloxy)ethyl]piperazine
3 Above product + Methyl sulfate 25-60°C, polar aprotic solvent Piperazinium, 1-methyl-1,4-bis[2-(stearoyloxy)ethyl] methyl sulfate
4 Purification Recrystallization, drying Pure final compound

Analytical Data and Research Outcomes

Characterization Techniques

Yield and Purity

  • Typical overall yields range from 60% to 85%, depending on reaction scale and purification efficiency.
  • Purity assessed by HPLC or TLC is generally above 98% for pharmaceutical-grade material.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Piperazine, ethylene oxide, stearoyl chloride, methyl sulfate
Key Reactions Hydroxyethylation, esterification, quaternization
Catalysts and Reagents DMAP, DCC, methyl sulfate
Solvents Dichloromethane, tetrahydrofuran, acetonitrile, DMF
Temperature Range 0°C to 60°C
Purification Techniques Recrystallization, chromatography
Characterization Methods NMR, MS, IR, elemental analysis, melting point
Typical Yield 60-85%
Molecular Weight 819.3 g/mol
Molecular Formula C45H90N2O8S

Chemical Reactions Analysis

Types of Reactions

Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Surfactant Properties

Piperazinium derivatives are known for their surfactant properties. They can significantly reduce surface tension and are utilized in formulations where emulsification is necessary. This makes them valuable in:

  • Cosmetics : Used as emulsifiers and stabilizers in creams and lotions.
  • Pharmaceuticals : Enhancing the solubility of poorly water-soluble drugs, improving bioavailability.

Antimicrobial Activity

Research indicates that piperazinium compounds exhibit antimicrobial properties against a range of pathogens. This application is critical in:

  • Healthcare Settings : As disinfectants or antiseptics to prevent infections.
  • Food Industry : Preserving food products by inhibiting microbial growth.

Drug Delivery Systems

The compound's ability to form micelles allows it to be used in drug delivery systems, particularly for targeted therapy. Its applications include:

  • Nanoparticle Formulations : Enhancing the delivery of anticancer drugs through improved solubility and stability.
  • Transdermal Delivery : Facilitating the penetration of therapeutic agents through the skin.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of piperazinium derivatives against clinical isolates of bacteria and fungi. Results showed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest significant potential for piperazinium compounds as antimicrobial agents .

Case Study 2: Drug Solubilization

In a pharmacological study, piperazinium was incorporated into a formulation aimed at enhancing the solubility of a hydrophobic drug. The results indicated:

ParameterControl FormulationPiperazinium Formulation
Solubility (mg/mL)0.55.0
Bioavailability (%)1045

This demonstrates the effectiveness of piperazinium in improving drug solubility and bioavailability .

Mechanism of Action

The mechanism of action of Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with membrane proteins and lipids.

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related piperazinium derivatives reveals key distinctions:

Compound Name Core Structure Substituents Counterion Key Applications Reference
Target Compound Piperazinium 1-methyl, bis(2-hexadecyloxyethyl) Methyl sulfate Surfactants, Nanocarriers
Piperazinium hexachloro stannous trihydrate Piperazinium Hexachloro stannous (SnCl₆²⁻) Cl⁻ (hydrated) Nonlinear optics
1-[Bis(4-fluorophenyl)methyl]piperazinediium Piperazinediium Bis(4-fluorophenyl)methyl Maleate Pharmaceutical salts
1-Benzhydrylpiperazine derivatives Piperazine (neutral) Benzhydryl, ethyl groups Cl⁻, CuCl₄²⁻ Catalysis, Metal complexes

Key Observations :

Hydrophobic vs. Inorganic Counterions: The target compound’s methyl sulfate counterion improves aqueous solubility compared to chloride or metal-based anions (e.g., SnCl₆²⁻), which are prone to hydrolysis .

Chain Length Impact : The hexadecyl chains in the target compound enhance micellar stability compared to shorter-chain analogues (e.g., ethyl or benzyl substituents in ).

Charge Distribution : Unlike neutral piperazine derivatives (e.g., 1-benzhydrylpiperazine), the quaternary ammonium group in the target compound ensures pH-independent cationic behavior, critical for consistent surfactant performance .

Physicochemical Properties
Property Target Compound Piperazinium SnCl₆²⁻ 1-[Bis(4-FPh)methyl]diium
Melting Point (°C) 85–90 (decomposes) 220–225 198–202
Solubility in Water Moderate (0.1 g/L) Low (<0.01 g/L) Very low (<0.001 g/L)
Critical Micelle Conc. 0.05 mM N/A N/A
Thermal Stability Stable to 150°C Stable to 300°C Decomposes at 200°C

Analysis :

  • The bulky hexadecyl chains reduce crystallinity compared to rigid aromatic substituents (e.g., bis(4-fluorophenyl)), leading to lower melting points .
Functional Performance
  • Surfactant Efficiency : The target compound’s CMC (0.05 mM) is superior to sodium dodecyl sulfate (SDS, 8 mM), attributed to its dual hydrophobic domains and strong ionic headgroup .
  • Optical Properties: Unlike piperazinium SnCl₆²⁻, which exhibits second-harmonic generation (SHG) due to non-centrosymmetric crystal packing, the target compound’s flexible chains hinder ordered crystallization, limiting SHG activity .
  • Biological Compatibility : The methyl sulfate counterion reduces cytotoxicity compared to halide salts (e.g., Cl⁻), as demonstrated in cell-membrane interaction studies .

Biological Activity

Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate is a compound that belongs to the piperazine class of chemicals, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The structure of Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate can be represented as follows:

C44H90N2O12S2\text{C}_{44}\text{H}_{90}\text{N}_2\text{O}_{12}\text{S}_2

This compound is synthesized through a series of chemical reactions involving piperazine derivatives and fatty acid esters. The synthesis typically involves the quaternization of piperazine with methyl sulfate, followed by the introduction of long-chain fatty acids to enhance its lipophilicity and biological activity.

Antimicrobial Activity

Piperazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with piperazine moieties exhibit significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli
  • Candida albicans

A study demonstrated that piperazine-based polymers showed a broader antimicrobial spectrum compared to standard antibiotics. The mechanism of action involves electrostatic interactions with bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of piperazine derivatives. For instance, a series of salicylate derivatives bearing a piperazine moiety were shown to exhibit potent anti-inflammatory activities in vivo. Among these compounds, certain derivatives demonstrated stronger effects than traditional anti-inflammatory drugs like aspirin and indomethacin. The dose-dependent response indicated that higher doses correlated with increased anti-inflammatory activity .

Antitumor Activity

Piperazine derivatives also show promise in cancer therapy. Compounds containing piperazine rings have been reported to inhibit the growth of various cancer cell lines, such as:

  • A549 (lung cancer)
  • HeLa (cervical cancer)
  • SGC7901 (gastric cancer)

For example, one study reported an IC50 value of 0.19 µM for a chalcone-piperazine derivative against A549 cells, indicating potent antitumor activity superior to cisplatin . The structure–activity relationship (SAR) studies suggest that modifications on the piperazine ring significantly influence antitumor efficacy.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

In a comparative study, a novel piperazine polymer was synthesized and tested against E. coli and S. aureus. The results showed that this polymer exhibited significant antibacterial activity superior to ciprofloxacin. Transmission electron microscopy revealed that the polymer disrupted bacterial membranes, confirming its mode of action .

Case Study 2: Anti-inflammatory Activity

A series of experiments evaluated the anti-inflammatory effects of various piperazine derivatives in animal models. Compounds were administered at different dosages (5 mg/kg to 20 mg/kg), revealing that some derivatives significantly reduced inflammation markers more effectively than conventional treatments like indomethacin .

Summary Table of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/EffectivenessReference
AntimicrobialS. aureusEffective
AntimicrobialE. coliEffective
Anti-inflammatoryVariousDose-dependent
AntitumorA5490.19 µM
AntitumorHeLaVarious

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound with high purity?

  • Methodology :

  • Step 1 : React piperazine derivatives with 2-[(1-oxohexadecyl)oxy]ethyl bromide via nucleophilic substitution. Use a molar ratio of 1:2 (piperazine:alkylating agent) to ensure bis-substitution .
  • Step 2 : Quaternize the tertiary amine with methyl sulfate under anhydrous conditions (e.g., dry benzene as solvent) to form the methyl sulfate salt .
  • Purification : Column chromatography (silica gel, chloroform/methanol gradient) followed by recrystallization from ethanol/water mixtures to achieve >97% purity .
    • Key Challenges : Steric hindrance from long alkyl chains may reduce reaction efficiency; optimize temperature (60–80°C) and catalyst (e.g., KI) to enhance yield .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Basic Techniques :

  • NMR : ¹H and ¹³C NMR to confirm alkyl chain integration, quaternary ammonium signals (δ 3.0–3.5 ppm for N⁺-CH₃), and ester carbonyl (δ 170–175 ppm) .
  • FTIR : Peaks at 1650–1750 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (S=O stretch from methyl sulfate) .
    • Advanced Techniques :
  • X-ray Crystallography : Resolve crystal packing and counterion interactions (e.g., methyl sulfate coordination) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M⁺] at m/z ~750) and fragmentation patterns .

Q. What physicochemical properties are critical for evaluating its surfactant potential?

  • Key Properties :

PropertyMethodTypical Value
CMCSurface tension measurement0.1–1.0 mM
Hydrophilic-Lipophilic Balance (HLB)Griffin’s method~12–15 (oil-in-water emulsifier)
SolubilityPhase diagram analysisSoluble in polar aprotic solvents (DMF, DMSO)
  • Advanced Analysis : Molecular dynamics simulations to predict micelle size and aggregation behavior .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to screen against targets (e.g., bacterial membranes for antimicrobial studies). The long alkyl chain may enhance membrane disruption .
  • QSAR Modeling : Correlate alkyl chain length (C16) with logP values to predict absorption/toxicity profiles .
    • Validation : Compare computational predictions with in vitro cytotoxicity assays (e.g., hemolysis in RBCs) .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

  • Stability-Indicating Assays :

  • HPLC : Monitor degradation products using a C18 column (mobile phase: acetonitrile/0.1% TFA).
  • Kinetic Analysis : Fit degradation rates (k) to Arrhenius plots to predict shelf-life at 25°C .
    • Key Finding : Hydrolysis of the ester group dominates at pH > 7, while sulfate counterion stability decreases at pH < 3 .

Q. What advanced techniques elucidate its potential in drug delivery systems?

  • Micelle/Liposome Formation :

  • Dynamic Light Scattering (DLS) : Measure particle size (expected: 50–200 nm) and zeta potential (>+30 mV due to quaternary ammonium) .
  • Encapsulation Efficiency : Use fluorescence spectroscopy with a hydrophobic probe (e.g., Nile Red) .
    • In Vivo Tracking : Radiolabel the compound with ³H or ¹⁴C for biodistribution studies in animal models .

Q. How can structural modifications improve its nonlinear optical (NLO) properties?

  • Approach : Introduce electron-withdrawing groups (e.g., nitro) to the piperazine ring to enhance hyperpolarizability (β).
  • Characterization :

  • Second Harmonic Generation (SHG) : Compare powder efficiency to KDP (potassium dihydrogen phosphate) .
  • DFT Calculations : Optimize molecular geometry using Gaussian 09 to predict NLO coefficients .

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